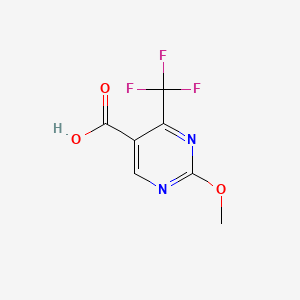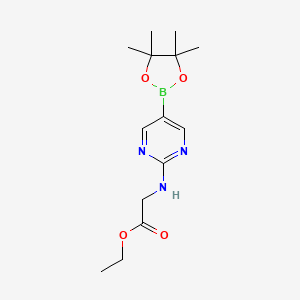
(D-ARG0,HYP2,3,D-PHE7)-BRADYKININ
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(D-ARG0,HYP2,3,D-PHE7)-BRADYKININ is a synthetic peptide analog of bradykinin, a naturally occurring peptide that plays a crucial role in various physiological processes, including inflammation, blood pressure regulation, and pain sensation. This compound is designed to mimic the biological activity of bradykinin while exhibiting enhanced stability and resistance to enzymatic degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (D-ARG0,HYP2,3,D-PHE7)-BRADYKININ typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. Purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
(D-ARG0,HYP2,3,D-PHE7)-BRADYKININ can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, if present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to free thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitutions are typically performed during the synthesis process using protected amino acid derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield monomeric peptides with free thiol groups.
Wissenschaftliche Forschungsanwendungen
(D-ARG0,HYP2,3,D-PHE7)-BRADYKININ has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis, structure, and reactivity.
Biology: Investigated for its role in modulating biological processes such as inflammation and pain.
Medicine: Explored as a potential therapeutic agent for conditions involving bradykinin pathways, such as angioedema and hypertension.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
(D-ARG0,HYP2,3,D-PHE7)-BRADYKININ exerts its effects by binding to bradykinin receptors, specifically the B2 receptor, on the surface of target cells. This binding activates intracellular signaling pathways, leading to various physiological responses. The compound’s enhanced stability allows for prolonged receptor activation, making it a valuable tool for studying bradykinin-mediated processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bradykinin: The natural peptide that (D-ARG0,HYP2,3,D-PHE7)-BRADYKININ is designed to mimic.
[Hyp3]-Bradykinin: A modified bradykinin analog with a hydroxyproline substitution at position 3.
[D-Phe7]-Bradykinin: Another analog with a D-phenylalanine substitution at position 7.
Uniqueness
This compound is unique due to its combination of modifications, including D-arginine at position 0, hydroxyproline at positions 2 and 3, and D-phenylalanine at position 7. These modifications enhance the peptide’s stability and resistance to enzymatic degradation, making it a valuable tool for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
111929-26-1 |
|---|---|
Molekularformel |
C60H87N19O14 |
Molekulargewicht |
1298.475 |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S,4R)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-4-hydroxypyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C60H87N19O14/c61-39(19-10-22-68-58(62)63)49(84)73-40(20-11-23-69-59(64)65)55(90)79-32-38(82)29-47(79)56(91)78-31-37(81)28-46(78)54(89)71-30-48(83)72-42(25-34-13-4-1-5-14-34)50(85)77-45(33-80)53(88)76-44(27-36-17-8-3-9-18-36)52(87)75-43(26-35-15-6-2-7-16-35)51(86)74-41(57(92)93)21-12-24-70-60(66)67/h1-9,13-18,37-47,80-82H,10-12,19-33,61H2,(H,71,89)(H,72,83)(H,73,84)(H,74,86)(H,75,87)(H,76,88)(H,77,85)(H,92,93)(H4,62,63,68)(H4,64,65,69)(H4,66,67,70)/t37-,38-,39-,40+,41+,42+,43+,44-,45+,46+,47+/m1/s1 |
InChI-Schlüssel |
QMTCRHSWBLUBBD-UQAVZLJVSA-N |
SMILES |
C1C(CN(C1C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)C5CC(CN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


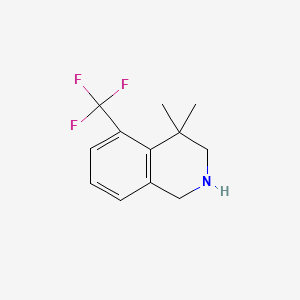
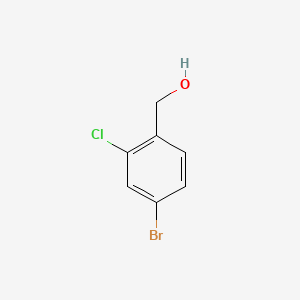
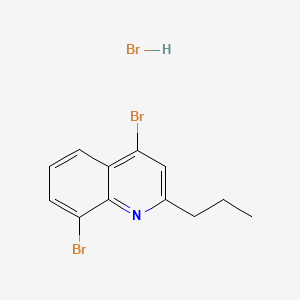
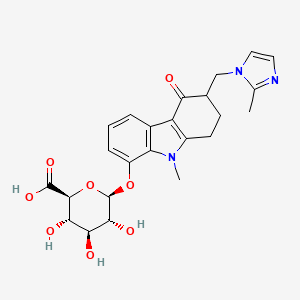
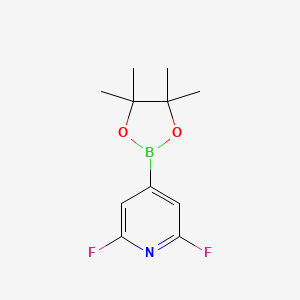
![Methyl 1-ethyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B599026.png)

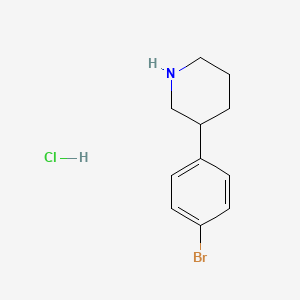
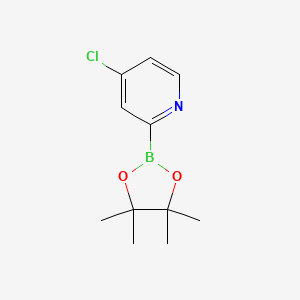
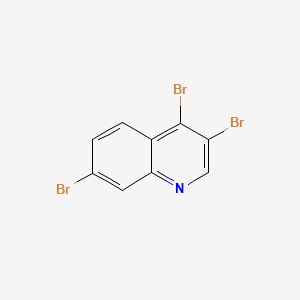

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B599039.png)
